An In-depth Technical Guide to Methyl 2-(4-methylpiperidin-2-yl)acetate: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to Methyl 2-(4-methylpiperidin-2-yl)acetate: Structure, Properties, and Synthetic Strategies
This technical guide provides a comprehensive overview of Methyl 2-(4-methylpiperidin-2-yl)acetate, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and foundational chemical principles to offer predictive insights into its chemical structure, physicochemical properties, potential synthetic routes, and prospective applications.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities. The strategic placement of substituents on the piperidine ring can profoundly influence a molecule's biological activity, a concept often referred to as the "magic methyl" effect, where the addition of a methyl group can lead to significant changes in pharmacodynamic and pharmacokinetic properties.[2][3]
Methyl 2-(4-methylpiperidin-2-yl)acetate, as a derivative of this important heterocyclic system, holds potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system, given the structural similarities to compounds like methylphenidate.[4][5] This guide aims to provide a detailed, albeit partially predictive, technical resource to facilitate further research and development involving this compound.
Chemical Structure and Stereochemistry
The chemical structure of Methyl 2-(4-methylpiperidin-2-yl)acetate consists of a piperidine ring substituted at the 2-position with a methyl acetate group and at the 4-position with a methyl group.
Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol IUPAC Name: Methyl 2-(4-methylpiperidin-2-yl)acetate
The presence of two stereocenters at the C2 and C4 positions of the piperidine ring indicates the potential for multiple stereoisomers. Specifically, four possible stereoisomers exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers can be classified into two pairs of enantiomers and diastereomeric relationships between the pairs.[6][7]
The relative orientation of the substituents (cis or trans) will significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity. The chair conformation is the most stable for the piperidine ring, and the substituents will preferentially occupy equatorial positions to minimize steric hindrance.[8]
Diagram 1: Stereoisomers of Methyl 2-(4-methylpiperidin-2-yl)acetate
Caption: Relationship between the possible stereoisomers.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale/Reference Analogue |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on similar piperidine derivatives like 4-methylpiperidine and methyl 2-(piperidin-4-yl)acetate hydrochloride.[9] |
| Boiling Point | ~180-220 °C (at atmospheric pressure) | Extrapolated from the boiling point of 4-methylpiperidine (124 °C) and considering the increased molecular weight.[10] |
| Melting Point | Not readily predictable; likely low if solid | The presence of a methyl group may disrupt crystal lattice formation compared to unsubstituted analogues. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility characteristics of piperidine derivatives.[10] |
| pKa (of the piperidine nitrogen) | ~9.5 - 10.5 | The piperidine nitrogen is a secondary amine, and its basicity is expected to be in this range. |
Synthesis and Purification
A plausible synthetic route to Methyl 2-(4-methylpiperidin-2-yl)acetate would likely involve a multi-step process starting from commercially available precursors. The following proposed synthesis is based on established methodologies for the synthesis of related piperidine derivatives.[10][11]
Proposed Synthetic Pathway
Diagram 2: Proposed Synthesis of Methyl 2-(4-methylpiperidin-2-yl)acetate
Caption: A potential synthetic route.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methylpiperidine
-
To a solution of 4-methylpyridine in a suitable solvent (e.g., methanol), add a catalytic amount of a hydrogenation catalyst (e.g., 5% Ru/C or Pt/C).[10]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 2.5 MPa) and heat to an appropriate temperature (e.g., 90 °C).[10]
-
Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-methylpiperidine.
Step 2: N-Protection of 4-Methylpiperidine
-
Dissolve 4-methylpiperidine in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.
Step 3: Directed Metalation and Alkylation
-
Dissolve the N-protected 4-methylpiperidine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base such as sec-butyllithium in the presence of a chelating agent like TMEDA to facilitate directed ortho-metalation.
-
After stirring for a suitable time, add methyl bromoacetate to the reaction mixture.
-
Allow the reaction to proceed at low temperature before quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 4: Deprotection
-
For a Boc-protected intermediate, dissolve the compound in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the reaction is complete.
-
For a Cbz-protected intermediate, dissolve the compound in a suitable solvent like ethanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst.
-
After completion, neutralize the reaction mixture and extract the final product. Further purification can be achieved by distillation or column chromatography.
Spectroscopic Analysis (Predicted)
The following are predicted spectroscopic data based on the analysis of similar structures.[8][12][13][14][15][16][17][18]
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ ~3.70 (s, 3H): Methyl ester protons (-OCH₃).
-
δ ~3.1-3.3 (m, 1H): Proton at C2 of the piperidine ring.
-
δ ~2.5-3.0 (m, 2H): Protons at C6 of the piperidine ring.
-
δ ~2.2-2.4 (m, 2H): Methylene protons of the acetate group (-CH₂-COO).
-
δ ~1.5-1.9 (m, 5H): Protons at C3, C4, and C5 of the piperidine ring.
-
δ ~0.9 (d, 3H): Methyl protons at C4 of the piperidine ring.
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ ~172-174: Carbonyl carbon of the ester.
-
δ ~55-60: Carbon at C2 of the piperidine ring.
-
δ ~51-53: Methyl carbon of the ester.
-
δ ~45-50: Carbon at C6 of the piperidine ring.
-
δ ~35-40: Methylene carbon of the acetate group.
-
δ ~30-35: Carbon at C4 of the piperidine ring.
-
δ ~25-30: Carbons at C3 and C5 of the piperidine ring.
-
δ ~20-23: Methyl carbon at C4 of the piperidine ring.
Mass Spectrometry (EI):
-
m/z (M⁺): 171
-
Key fragments: Loss of the methoxy group (M-31), loss of the carbomethoxy group (M-59), and fragmentation of the piperidine ring.
Potential Applications in Drug Development
Methyl 2-(4-methylpiperidin-2-yl)acetate serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Analogues of Methylphenidate: The structural similarity to methylphenidate suggests its potential use in synthesizing analogues for the treatment of attention deficit hyperactivity disorder (ADHD) and other central nervous system disorders.[5] These analogues could exhibit altered binding affinities for dopamine and serotonin transporters.[4][19]
-
Analgesics: The piperidine scaffold is a key component of many opioid analgesics.[11][20] Derivatization of Methyl 2-(4-methylpiperidin-2-yl)acetate could lead to the discovery of novel pain management agents.
-
Antimicrobial Agents: Substituted piperidines have also shown promise as antimicrobial and antifungal agents.[21]
Diagram 3: Potential Derivatization Pathways
Caption: Potential derivatizations for drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 2-(4-methylpiperidin-2-yl)acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Conclusion
Methyl 2-(4-methylpiperidin-2-yl)acetate is a chiral, substituted piperidine derivative with significant potential as a building block in medicinal chemistry. While direct experimental data on this compound is scarce, this guide has provided a comprehensive overview of its predicted chemical and physical properties, plausible synthetic routes, and potential applications based on established chemical principles and data from closely related analogues. Further experimental investigation is warranted to fully characterize this compound and explore its utility in the development of novel therapeutic agents.
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